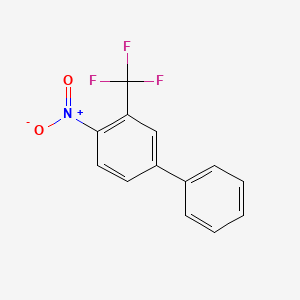
4-Nitro-3-(trifluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- is an organic compound with the molecular formula C13H8F3NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 4-position and a trifluoromethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- can be synthesized through several methods, including:
Nitration and Trifluoromethylation: The biphenyl compound can undergo nitration to introduce the nitro group, followed by trifluoromethylation to add the trifluoromethyl group.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- often involves large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 1,1’-Biphenyl, 4-amino-3-(trifluoromethyl)-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4-nitro-3-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
1,1’-Biphenyl, 4-nitro-2-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group at the 2-position.
Uniqueness: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- is unique due to the presence of both a nitro group and a trifluoromethyl group on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Propiedades
Número CAS |
344-41-2 |
|---|---|
Fórmula molecular |
C13H8F3NO2 |
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
1-nitro-4-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
QTKGDORXWQYFCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















